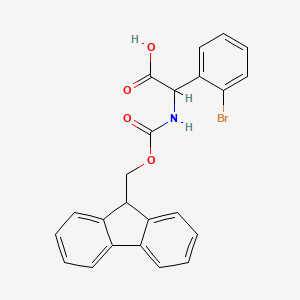

Fmoc-DL-(2-Bromphenyl)glycin

Übersicht

Beschreibung

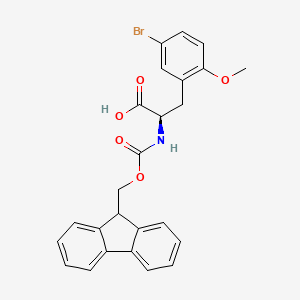

Fmoc-DL-(2-bromophenyl)glycine is an Fmoc protected glycine derivative . It is used for proteomics research and solid phase peptide synthesis techniques . The molecule contains a total of 47 atoms, including 18 Hydrogen atoms, 23 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Bromine atom .

Molecular Structure Analysis

The Fmoc-DL-(2-bromophenyl)glycine molecule contains a total of 50 bonds. There are 32 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Wissenschaftliche Forschungsanwendungen

Proteomikforschung

Fmoc-DL-(2-Bromphenyl)glycin: ist eine wertvolle Verbindung in der Proteomik, dem groß angelegten Studium von Proteinen. Als Fmoc-geschütztes Glycin-Derivat ist es besonders nützlich für die Synthese von Peptiden, die zur Identifizierung und Quantifizierung von Proteinen in komplexen biologischen Proben eingesetzt werden. Die Schutzgruppe ermöglicht die selektive Synthese von Peptiden ohne unerwünschte Nebenreaktionen .

Festphasenpeptidsynthese (SPPS)

Im Bereich der Peptidsynthese spielt This compound eine entscheidende Rolle bei SPPS-Techniken. Es bietet ein Mittel, um Phenylglycin, eine nicht-standardmäßige Aminosäure, in Peptide einzuführen. Dies kann besonders nützlich sein, um Peptide mit neuartigen Eigenschaften für therapeutische oder biomaterialbasierte Anwendungen zu erzeugen .

Ungewöhnliches Aminosäureanalog

Diese Verbindung dient als ungewöhnliches Aminosäureanalog, das in Polypeptide eingebaut werden kann. Dieser Einbau kann bei der Dekonvolution von Proteinstruktur und -funktion helfen und Einblicke in Proteinfaltung und -stabilität liefern .

Biokonjugationstechniken

Diese Verbindung ist auch nützlich in Biokonjugationstechniken, bei denen sie verwendet werden kann, um Peptide mit anderen Molekülen wie Fluorophoren oder Medikamenten zu verknüpfen. Dies ist besonders nützlich bei der Entwicklung von gezielten Therapien oder diagnostischen Instrumenten.

Jede erwähnte Anwendung nutzt die einzigartigen Eigenschaften von This compound, wie seine Fähigkeit, als geschütztes Glycin-Derivat zu fungieren, und seine Rolle als nicht-standardmäßige Aminosäure, um Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen voranzutreiben. Die Flexibilität und Einfachheit von Glycin machen es zu einem idealen Kandidaten für diese vielfältigen Anwendungen .

Biochemische Analyse

Biochemical Properties

Fmoc-DL-(2-bromophenyl)glycine is an Fmoc-protected glycine derivative. Glycine, being the simplest amino acid, offers high flexibility when incorporated into polypeptides. This compound interacts with various enzymes, proteins, and other biomolecules, aiding in the deconvolution of protein structure and function . The interactions of Fmoc-DL-(2-bromophenyl)glycine with these biomolecules are primarily through its amino and carboxyl groups, which facilitate peptide bond formation and other biochemical reactions.

Cellular Effects

Fmoc-DL-(2-bromophenyl)glycine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its incorporation into peptides can alter the structural conformation of proteins, thereby affecting their function. This compound has been observed to modulate cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in gene expression and metabolic activities .

Molecular Mechanism

The molecular mechanism of Fmoc-DL-(2-bromophenyl)glycine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the amino group becomes available for further biochemical interactions, including peptide bond formation and enzyme catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-DL-(2-bromophenyl)glycine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Fmoc-DL-(2-bromophenyl)glycine remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes .

Dosage Effects in Animal Models

The effects of Fmoc-DL-(2-bromophenyl)glycine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and protein synthesis. At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular homeostasis .

Metabolic Pathways

Fmoc-DL-(2-bromophenyl)glycine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into peptides. The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. Its role in these pathways is crucial for understanding its biochemical and physiological effects .

Transport and Distribution

The transport and distribution of Fmoc-DL-(2-bromophenyl)glycine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for optimizing its use in biochemical research .

Subcellular Localization

Fmoc-DL-(2-bromophenyl)glycine’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The compound’s activity and function are closely linked to its localization within the cell .

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSWSOALPZVFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

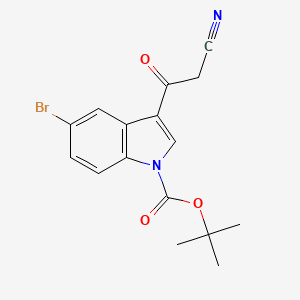

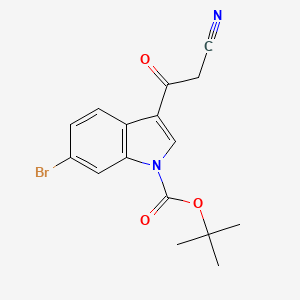

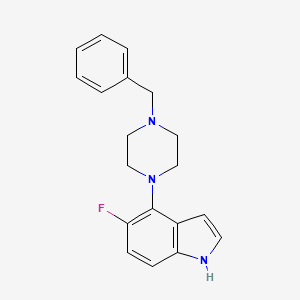

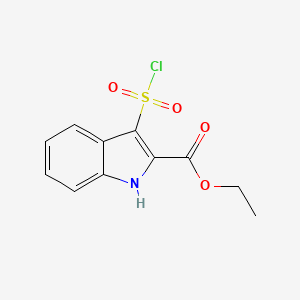

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid](/img/structure/B1390326.png)